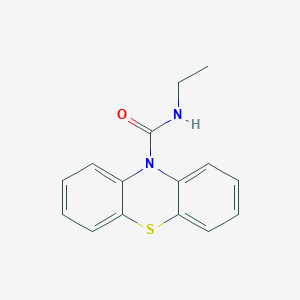

![molecular formula C21H28N2O3 B5503218 2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide often involves multi-step chemical processes, starting from basic aromatic or heterocyclic compounds. For instance, synthesis methods may include condensation reactions, use of catalysts for ring closure, and modifications of functional groups to achieve the desired compound. While specific synthesis pathways for this exact compound are not directly detailed, related synthesis approaches provide insight into potential methods. Such methods could involve the rearrangement of pentenyloxy derivatized pyridine rings and the introduction of methoxy and diisopropylamido groups through targeted chemical reactions (Zugenmaier, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been determined using techniques such as X-ray diffraction, indicating complex arrangements of atoms and bonds. For example, analysis of bibenzyl derivatives has revealed triclinic space groups and specific bond angles and lengths, suggesting strong dipolar interactions (Zugenmaier, 2013). These structural characteristics are crucial for understanding the chemical behavior and reactivity of such compounds.

科学的研究の応用

Synthesis and Receptor Binding Studies

Research has demonstrated the synthesis of novel methoxybenzamide derivatives, including those structurally related to "2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide", and their potential receptor binding applications. One study detailed the ex-chiral pool synthesis of prolinol derivatives, leading to methoxybenzamide compounds with selective binding to dopamine and serotonin receptors, highlighting interesting structure-activity relationships (Heindl, Hübner, & Gmeiner, 2003). This research paves the way for developing new compounds with potential therapeutic uses in neurological and psychiatric disorders.

Anti-inflammatory Activities

The anti-inflammatory potential of related compounds has been explored, with some derivatives demonstrating significant pharmacological responses. A study on substituted pyridinyl- and indazolyl benzamide derivatives, similar in structure to the compound , found that they exhibited promising anti-inflammatory activities, which could be beneficial in developing new anti-inflammatory drugs (Hussain et al., 2015).

Catalytic Applications

In the field of catalysis, research involving compounds structurally related to "this compound" has led to advancements in asymmetric synthesis. A study detailed the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, showcasing the utility of methoxybenzamide derivatives in facilitating these reactions (Inokuma, Hoashi, & Takemoto, 2006). This research contributes to the development of more efficient synthetic methodologies in organic chemistry.

Neuroleptic Agents

Methoxybenzamide derivatives have been investigated for their antidopaminergic properties, indicating potential as neuroleptic agents. A study on substituted 6-methoxysalicylamides, structurally akin to the compound of interest, highlighted their potent dopamine receptor blocking abilities, suggesting their application in developing treatments for disorders such as schizophrenia (de Paulis et al., 1985).

特性

IUPAC Name |

2-[6-(1-hydroxyethyl)pyridin-2-yl]-6-methoxy-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-13(2)23(14(3)4)21(25)20-16(9-7-12-19(20)26-6)18-11-8-10-17(22-18)15(5)24/h7-15,24H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBCCFQMNSLMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1OC)C2=NC(=CC=C2)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)

![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)